

# Application Note: Comprehensive Vibrational Spectroscopic Characterization of C.I. Reactive Orange 35

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## Compound of Interest

Compound Name: C.I. Reactive Orange 35

Cat. No.: B085360

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## Abstract

This application note provides a detailed technical guide and experimental protocols for the characterization of **C.I. Reactive Orange 35**, a widely used mono-azo reactive dye. We leverage the complementary strengths of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a comprehensive vibrational analysis of the dye's molecular structure. This guide is intended for researchers, quality control scientists, and professionals in the chemical and textile industries, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data for structural confirmation, quality assessment, and investigative analysis.

## Introduction: The Need for Robust Dye Characterization

Reactive dyes are the most prevalent class of dyes used in the textile industry, prized for their ability to form strong covalent bonds with fibers like cotton, resulting in excellent wash fastness. **C.I. Reactive Orange 35** is a key member of this class, belonging to the mono-azo group of chromophores.<sup>[1]</sup> Its complex aromatic structure, featuring a reactive triazine group, sulfonate moieties for solubility, and the critical azo (-N=N-) chromophore, necessitates precise analytical techniques for quality control and structural verification.<sup>[1][2][3]</sup>

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive approach for this purpose. These techniques provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[4]

- FT-IR spectroscopy is highly sensitive to polar functional groups and is excellent for identifying key moieties like sulfonyl (S=O), and amino (N-H) groups.
- Raman spectroscopy, conversely, excels at detecting non-polar, symmetric bonds, providing clear signals for the aromatic rings and the core azo bond which may be weak in the IR spectrum.[5]

By employing both methods, we can achieve a synergistic and comprehensive characterization of **C.I. Reactive Orange 35**, overcoming the limitations of either individual technique.

## Analyte Profile: C.I. Reactive Orange 35

Before analysis, understanding the molecule's structure is paramount for accurate spectral interpretation.

Property	Details
Chemical Name	trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatophthalen-1-yl]diazonyl]-2,5-dimethylphenyl]diazonyl]benzene-1,4-disulfonate
C.I. Name	C.I. Reactive Orange 35[1][2]
CAS Number	12270-76-7 / 70210-13-8[1][2][3][6]
Molecular Formula	C <sub>27</sub> H <sub>19</sub> ClN <sub>9</sub> Na <sub>3</sub> O <sub>9</sub> S <sub>3</sub> [1][2]
Molecular Weight	814.12 g/mol [1][2]
Chemical Class	Mono-azo Reactive Dye[1]

Key Functional Groups for Vibrational Analysis:

- Azo group (-N=N-)
- Sulfonate groups (-SO<sub>3</sub><sup>-</sup>)
- Substituted benzene and naphthalene rings
- Secondary amine (C-N-H)
- Chlorotriazine ring (C-Cl, C=N)
- Primary amine (-NH<sub>2</sub>)

## Core Principles: A Complementary Approach

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy operates on the principle of infrared radiation absorption. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the spectrum. The technique is particularly sensitive to changes in the dipole moment of a bond, making it ideal for detecting polar functional groups like C=O, O-H, N-H, and S=O. For solid powder samples like dyes, two primary methods are employed:

- **KBr Pellet Method:** The dye is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.<sup>[7][8]</sup> This mixture is then pressed into a thin, transparent pellet for analysis via transmission.
- **Attenuated Total Reflectance (ATR):** This technique allows for the direct analysis of solid powders with minimal sample preparation.<sup>[9]</sup> The sample is pressed against a high-refractive-index crystal (e.g., diamond), and an evanescent wave penetrates a few microns into the sample, capturing the absorption spectrum.<sup>[7][9]</sup>

## Raman Spectroscopy

Raman spectroscopy involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. Most of the scattered light is of the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the

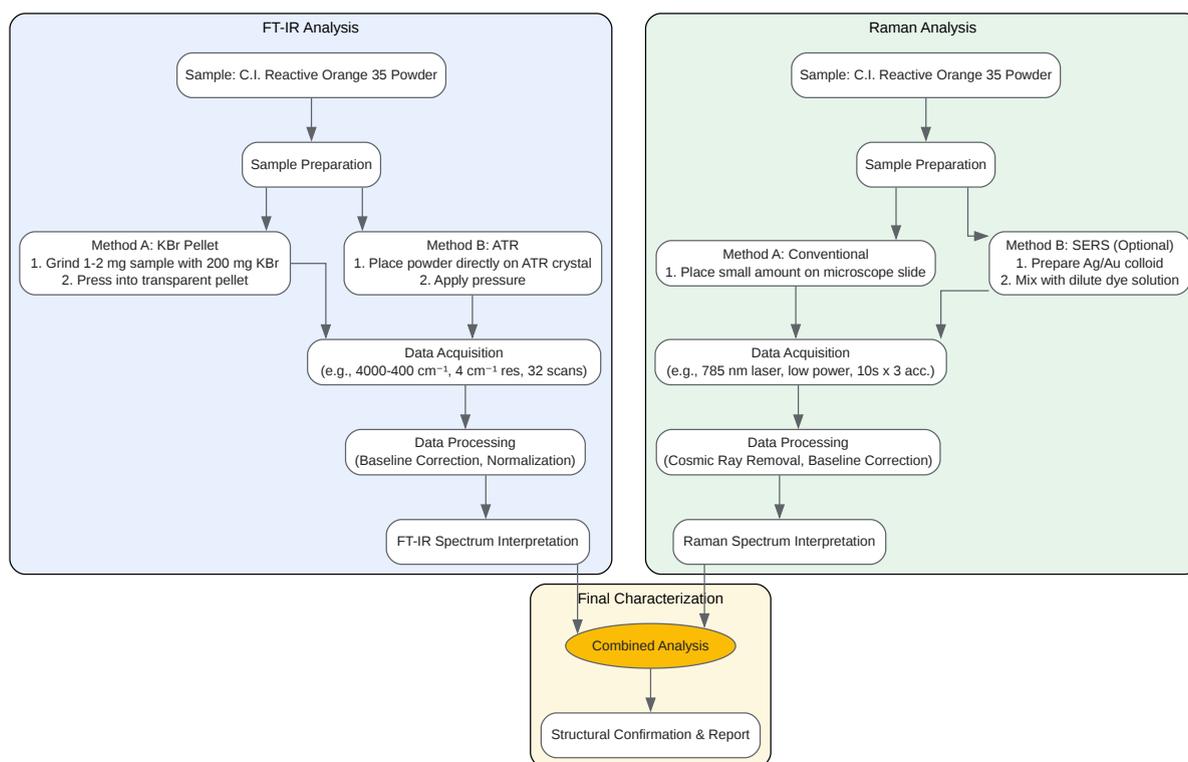
molecule's bonds. The key causality is that Raman scattering intensity is dependent on the change in polarizability of a bond during vibration. This makes it exceptionally effective for analyzing symmetric, non-polar bonds found in aromatic rings and the -N=N- azo linkage.[5]

A significant challenge in analyzing colored compounds like Reactive Orange 35 is fluorescence, which can overwhelm the weaker Raman signal.[5][10] This can be mitigated by:

- Choice of Laser Wavelength: Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can often avoid the electronic absorption band of the dye, thereby reducing fluorescence.[5][11]
- Surface-Enhanced Raman Scattering (SERS): This advanced technique involves adsorbing the analyte onto a nanostructured metallic (e.g., silver or gold) surface. This can enhance the Raman signal by orders of magnitude while simultaneously quenching fluorescence, allowing for detection at very low concentrations.[12][13][14]

## Experimental Workflows & Protocols

The following diagram outlines the comprehensive workflow for characterizing **C.I. Reactive Orange 35** using both FT-IR and Raman spectroscopy.



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Caption: Experimental workflow for dye characterization.

## Protocol: FT-IR Analysis (ATR Method)

The ATR method is recommended for its speed and simplicity, requiring no sample dilution.[9]  
[15]

Instrumentation: FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Materials: **C.I. Reactive Orange 35** powder, Isopropanol, lint-free wipes.

Step-by-Step Methodology:

- **Crystal Cleaning:** Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any contaminants. Allow the solvent to fully evaporate.
- **Background Scan:** Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric ( $H_2O$ ,  $CO_2$ ) and instrument-related absorbances.
- **Sample Application:** Place a small amount of the **C.I. Reactive Orange 35** powder onto the center of the ATR crystal, ensuring complete coverage of the crystal sampling area.
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[7]
- **Data Acquisition:** Collect the sample spectrum using the parameters outlined in Table 1.
- **Post-Analysis Cleaning:** Retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.

## Protocol: Raman Spectroscopy Analysis

This protocol focuses on mitigating fluorescence by using an appropriate laser source.

Instrumentation: Raman microscope with interchangeable lasers. A 785 nm laser is often a good starting point for colored dyes.[11] Materials: **C.I. Reactive Orange 35** powder, standard glass microscope slide.

Step-by-Step Methodology:

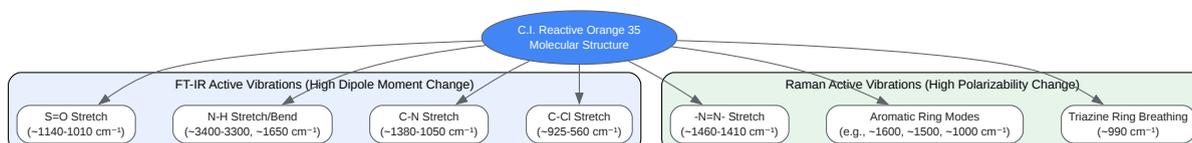
- **Sample Preparation:** Place a very small amount of the dye powder onto a clean microscope slide. No cover slip is needed.
- **Instrument Setup:** Place the slide on the microscope stage. Select the 785 nm laser source.
- **Focusing:** Using a low-magnification objective (e.g., 10x or 20x), bring the dye particles into focus using the white light illumination.
- **Laser Power Optimization:** Switch to the laser view. Start with a very low laser power (e.g., <1% of maximum) to avoid sample burning or photo-degradation. Gradually increase power only if the signal is too weak.
- **Data Acquisition:** Collect the spectrum using the parameters in Table 1. Ensure cosmic ray removal is enabled in the software settings.
- **Data Processing:** After acquisition, perform a baseline correction to remove any residual fluorescence background.

Table 1: Recommended Instrument Parameters

Parameter	FT-IR (ATR)	Raman Spectroscopy
Spectral Range	4000 – 400 $\text{cm}^{-1}$	1800 – 200 $\text{cm}^{-1}$
Resolution	4 $\text{cm}^{-1}$	4 $\text{cm}^{-1}$
Scans/Accumulations	32 scans	3 accumulations
Acquisition Time	~60 seconds	10-30 seconds per accumulation
Laser Wavelength	N/A	785 nm (recommended to minimize fluorescence)
Laser Power	N/A	1-10 mW at sample (optimize to avoid burning)
Objective	N/A	20x or 50x

## Data Interpretation: Correlating Spectra to Structure

The true power of this dual-spectroscopic approach lies in correlating the observed spectral peaks to the specific functional groups within the **C.I. Reactive Orange 35** molecule.



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